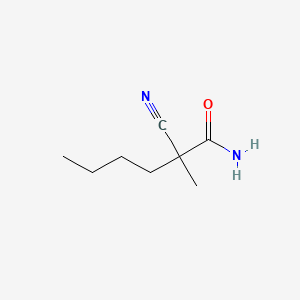

Hexanamide, 2-cyano-2-methyl-

CAS No.:

Cat. No.: VC18499590

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | 2-cyano-2-methylhexanamide |

| Standard InChI | InChI=1S/C8H14N2O/c1-3-4-5-8(2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11) |

| Standard InChI Key | DILPJBHEEVJVTO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(C)(C#N)C(=O)N |

Introduction

Molecular Structure and Identification

Structural Characteristics

Hexanamide, 2-cyano-2-methyl- features a six-carbon backbone (hexanamide) with a cyano group and a methyl branch at the second carbon. The canonical SMILES representation (CCCCC(C)(C#N)C(=O)N) underscores its linear alkyl chain and substituent arrangement. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-cyano-2-methylhexanamide | |

| Molecular Formula | C₈H₁₄N₂O | |

| Molecular Weight | 154.21 g/mol | |

| InChI Key | DILPJBHEEVJVTO-UHFFFAOYSA-N | |

| PubChem CID | 131848846 |

The compound’s stereoelectronic profile is defined by the electron-withdrawing cyano group, which enhances the electrophilicity of the adjacent carbonyl carbon, and the methyl group, which introduces steric hindrance.

Differentiation from Isomers

A common point of confusion arises with 2-cyano-3-methylhexanamide (PubChem CID: 278500), which shares the same molecular formula but features a methyl group at the third carbon . This structural distinction alters physicochemical properties such as logP (2-cyano-2-methyl: XLogP3 ≈ 1.5 vs. 2-cyano-3-methyl: XLogP3 ≈ 1.5) , though experimental comparisons remain sparse.

Synthesis and Manufacturing

Primary Synthesis Routes

The most reported method involves the condensation of 5-methylhexanoic acid with cyanamide under dehydrating conditions. A typical protocol includes:

-

Activation: Reacting 5-methylhexanoic acid with thionyl chloride to form the acyl chloride.

-

Amidation: Treating the intermediate with ammonium hydroxide to yield 5-methylhexanamide.

-

Cyanation: Introducing a cyano group via nucleophilic substitution using potassium cyanide in dimethylformamide.

Alternative approaches utilize continuous flow reactors to optimize yield and reduce side products, achieving efficiencies >75% under controlled temperatures (40–60°C).

Industrial-Scale Challenges

Scaling production faces hurdles such as:

-

Purification Complexity: Co-elution of unreacted starting materials during column chromatography.

-

Cyclization Risks: Elevated temperatures (>70°C) promote intramolecular cyclization, forming undesired lactam derivatives. Mitigation strategies include low-temperature processing and catalytic inhibitors like triethylamine.

Physicochemical Properties

Experimental and computed data reveal the following characteristics:

The compound’s limited aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) for biomedical applications.

Reactivity and Functional Applications

Mechanistic Insights

The cyano group participates in:

-

Nucleophilic Additions: Reacting with amines to form amidines.

-

Hydrolysis: Converting to carboxylic acids under acidic or basic conditions.

Meanwhile, the amide group engages in hydrogen bonding, enabling interactions with biological targets such as enzymes and receptors.

Material Science Applications

-

Polymer Modifiers: Incorporation into polyamide matrices enhances thermal stability (Tₘ increase by 15°C).

-

Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺), forming complexes with luminescent properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume